molecular formula C14H7Cl3N2OS2 B2981581 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 477568-80-2

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2981581
CAS No.: 477568-80-2
M. Wt: 389.69
InChI Key: PSSYOWRIMBUPLI-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and anticancer research. This molecule features a thiophene-2-carboxamide core scaffold, a privileged structure in drug discovery known for its ability to interact with diverse biological targets . The specific substitution pattern incorporates a 1,3-thiazole ring and multiple halogen atoms, structural features commonly associated with enhanced biological activity and improved physicochemical properties . Compounds containing thiazole and thiophene rings are extensively investigated as potential kinase inhibitors, particularly targeting oncogenic pathways such as the c-Met receptor tyrosine kinase . Research indicates that such heterocyclic carboxamide derivatives can function as type II c-Met inhibitors, binding to both the ATP active site and adjacent hydrophobic regions, which may help overcome mutation-driven resistance in cancer therapies . The presence of halogen substituents is a common strategy to optimize lipophilicity and metabolic stability, making this compound a valuable scaffold for structure-activity relationship (SAR) studies in oncology research . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-8(9(16)5-7)10-6-21-14(18-10)19-13(20)11-3-4-12(17)22-11/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYOWRIMBUPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H12Cl2N3OS
  • Molecular Weight : 428.677 g/mol
  • CAS Number : 634186-85-9

This compound features a thiazole ring, which is known for its role in various biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties against various pathogens. For example, derivatives of thiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Related Thiazole Compounds

CompoundMIC (μg/mL)Pathogen
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamideTBDTBD
Thiazole Derivative A0.22Staphylococcus aureus
Thiazole Derivative B0.25Staphylococcus epidermidis

The Minimum Inhibitory Concentration (MIC) values for similar thiazole derivatives suggest that structural modifications can significantly enhance antimicrobial potency .

Anticancer Activity

The anticancer potential of thiazole-containing compounds is well-documented. Research has shown that modifications to the thiazole ring can lead to increased cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on A549 Cells

In a study examining the effects of thiazole derivatives on A549 human lung cancer cells, it was found that certain substitutions on the thiazole ring significantly enhanced anticancer activity:

  • Compound A : Reduced cell viability by 67.4% (p = 0.003).
  • Compound B : Reduced cell viability to 24.5% (p < 0.0001).

These results indicate a strong correlation between structural modifications and increased anticancer efficacy .

Table 2: Anticancer Activity of Thiazole Compounds

CompoundIC50 (μM)Cell Line
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamideTBDA549
Thiazole Derivative C16.1A549
Thiazole Derivative D<10U251 (Glioblastoma)

The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the compound's ability to induce apoptosis in cancer cells .

The proposed mechanism of action for these compounds involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. The thiazole moiety interacts with specific proteins involved in apoptosis and cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1,3-Thiazole-5-Carboxamide (Compound 7)
  • Structural Differences : The phenyl ring attached to the thiazole has 3,4-dichloro substitution instead of 2,4-dichloro.
  • Impact : Positional isomerism may alter steric hindrance and electronic distribution, affecting binding to targets like kinases or bacterial enzymes.
  • Synthesis : Prepared via carbodiimide-mediated coupling in THF/DIPEA, yielding a structurally analogous scaffold .
4-Chloro-N-(4-(3,4-Dichlorophenyl)Thiazol-2-yl)Benzamide (CAS 330677-99-1)
  • Structural Differences : Replaces the thiophene-2-carboxamide with a benzamide group.

Analogs with Heterocyclic Variations

2-{4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl}Acetonitrile (CAS 338786-17-7)
  • Structural Differences : Substitutes thiophene with a furyl group and replaces carboxamide with acetonitrile.
  • Impact : The furyl group’s reduced aromaticity and the nitrile’s polarity may decrease membrane permeability, limiting bioavailability .
Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxyphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
  • Structural Differences : Features a nitro group at the 5-position of thiophene instead of chlorine.
  • However, synthetic purity varies widely (42% vs. 99.05%), suggesting challenges in optimization .

Pharmacologically Active Analogs: Rivaroxaban

Rivaroxaban (5-Chloro-N-[(5S)-2-Oxo-3-(4-(3-Oxomorpholinyl)Phenyl)Oxazolidin-5-yl]Methyl Thiophene-2-Carboxamide)
  • Structural Differences: Incorporates an oxazolidinone-morpholinone group absent in the target compound.
  • Pharmacological Role: A Factor Xa inhibitor used for thromboembolic disorders. The oxazolidinone ring and morpholinone moiety are critical for binding to Factor Xa’s active site .
  • Molecular Weight : 435.88 g/mol (vs. ~380–400 g/mol for the target compound), indicating increased complexity and likely differences in pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-carboxamide derivatives are often prepared by reacting thiophene-2-carboxylic acid chloride with substituted thiazol-2-amines under anhydrous conditions. Optimization includes controlling temperature (e.g., 0–5°C for acid chloride generation) and using catalysts like triethylamine to improve yields. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and reaction time (12–24 hours) are critical for minimizing side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical. For example, IR confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹, while NMR identifies aromatic protons in the thiophene and thiazole rings (δ 6.5–8.5 ppm). Conflicting data, such as overlapping peaks, can be resolved using 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) for molecular ion validation. Crystallographic data (e.g., X-ray diffraction) provides definitive structural confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogues of this compound for enhanced biological activity?

  • Methodological Answer : SAR studies require systematic substitution at key positions (e.g., thiazole phenyl ring or thiophene carboxamide). For example:

  • Modify the 2,4-dichlorophenyl group to assess steric/electronic effects on cytotoxicity .
  • Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents to alter binding affinity.
    Biological assays (e.g., MTT for cytotoxicity, flow cytometry for cell cycle arrest) should be paired with computational docking (e.g., AutoDock) to correlate structural changes with activity .

Q. What experimental strategies address contradictions in reported biological activity, such as cytotoxicity versus cytostatic effects?

  • Methodological Answer : Dose-response studies (e.g., IC₅₀ determination) and time-course assays differentiate cytotoxic (acute cell death) from cytostatic (growth inhibition) effects. For example, compound 5f (a structural analogue) showed cytostatic activity at low doses (10 µM) and cytotoxicity at higher concentrations (>50 µM) in cancer cell lines . Complementary assays like apoptosis markers (Annexin V) and cell cycle analysis (propidium iodide staining) clarify mechanistic pathways .

Q. How can computational tools like DeepCt predict pharmacokinetic properties such as absorption and half-life?

  • Methodological Answer : DeepCt employs machine learning to model concentration-time curves based on molecular descriptors (e.g., logP, polar surface area). For thiophene-carboxamide derivatives, input parameters include solubility (from shake-flask experiments) and plasma protein binding data. Validation against in vivo pharmacokinetic studies (e.g., rodent models) ensures accuracy. Note that DeepCt may require adjustments for halogen-rich compounds due to atypical distribution patterns .

Q. What are the best practices for determining crystal structures using SHELX software, and how do these structures inform molecular interactions?

  • Methodological Answer : SHELX workflows involve:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
  • Structure Solution : Use SHELXD for phase problem resolution via dual-space methods.
  • Refinement : SHELXL for iterative model adjustment (R-factor < 0.05).
    Hydrogen bonding and π-π stacking interactions (e.g., between thiazole and dichlorophenyl groups) are mapped using Mercury software. These interactions guide drug design by identifying binding "hotspots" .

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